3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isoxazole ring, a benzamide moiety, and a fluorinated phenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroximinoyl chlorides with iodinated terminal alkynes.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction between the isoxazole derivative and the appropriate benzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide can be compared with other similar compounds:
3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride: This compound shares the isoxazole ring but differs in the attached groups.
4-Amino-3,5-dimethylisoxazole: This compound has a similar isoxazole ring but lacks the benzamide and fluorinated phenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12-7-8-16(10-19(12)21)22-20(24)15-5-4-6-17(9-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYKHQVOQIYDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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